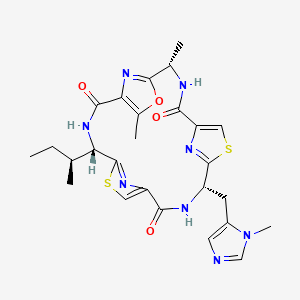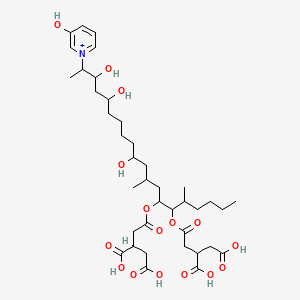
Fumonisin FP1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumonisin FP1, also known as fumonisin FP(1), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. Fumonisin FP1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fumonisin FP1 is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Fumonisin Biosynthesis and Metabolic Pathways
Fumonisins, including variants like Fumonisin FP1, are a group of mycotoxins produced by Fusarium species. They are known for their impact on agriculture and health. A study by Ding, Bojja, and Du (2004) investigated the enzyme Fum3p, crucial for the C-5 hydroxylation of fumonisins, which is a key step in their biosynthesis (Ding, Bojja, & Du, 2004).
Fumonisin and Animal Health
Research by Silva et al. (2019) explored the impact of fumonisin on gene expression in Nile tilapia, highlighting the mycotoxin's influence on animal health and performance (Silva et al., 2019).
Fumonisin and Human Health
Marasas et al. (2004) discussed the potential risk factors of fumonisins for human neural tube defects, emphasizing their significant health implications (Marasas et al., 2004).
Fumonisin Induced Cellular Changes
Galvano et al. (2002) investigated the DNA damage in astrocytes exposed to Fumonisin B1, contributing to the understanding of cellular responses to fumonisin exposure (Galvano et al., 2002).
Resistance to Fumonisin Accumulation
Research by Clements et al. (2004) identified potential sources of resistance to fumonisin accumulation in corn, a critical aspect for agricultural practices (Clements et al., 2004).
Fumonisin Toxicity in Different Species
Yuan et al. (2019) explored the oxidative stress and barrier function disruption in pig iliac endothelium cells by Fumonisin B1, providing insights into species-specific responses to fumonisins (Yuan et al., 2019).
Plant Responses to Fumonisin
Stone et al. (2000) used Fumonisin B1 to simulate pathogen infection in Arabidopsis, offering a model for studying plant defense mechanisms (Stone et al., 2000).
Eigenschaften
CAS-Nummer |
182063-58-7 |
|---|---|
Produktname |
Fumonisin FP1 |
Molekularformel |
C39H62NO16+ |
Molekulargewicht |
800.9 g/mol |
IUPAC-Name |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO16/c1-5-6-10-24(3)37(56-36(50)20-27(39(53)54)18-34(47)48)32(55-35(49)19-26(38(51)52)17-33(45)46)16-23(2)15-28(41)11-7-8-12-29(42)21-31(44)25(4)40-14-9-13-30(43)22-40/h9,13-14,22-29,31-32,37,41-42,44H,5-8,10-12,15-21H2,1-4H3,(H4-,43,45,46,47,48,51,52,53,54)/p+1 |
InChI-Schlüssel |
PUBXIIADYBXHSN-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyme |
fumonisin FP(1) fumonisin FP1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1245937.png)
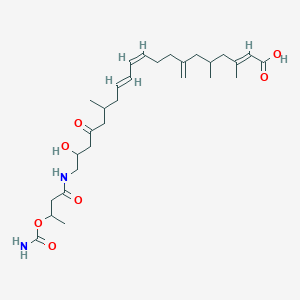
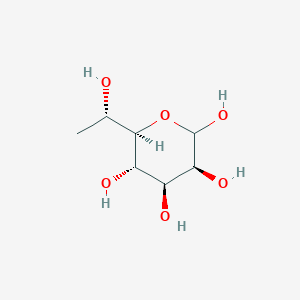
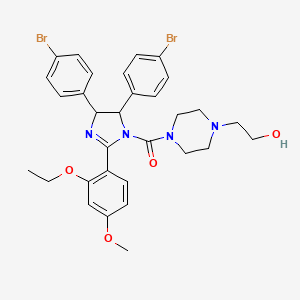
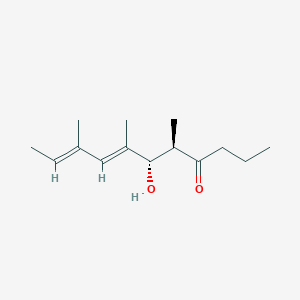

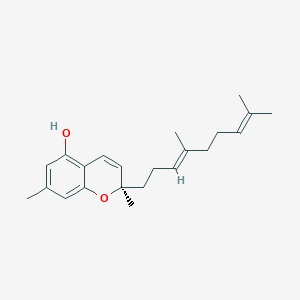
![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)
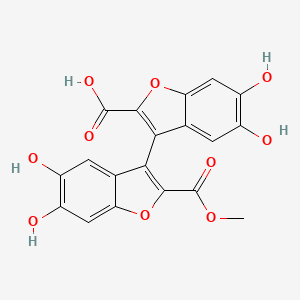
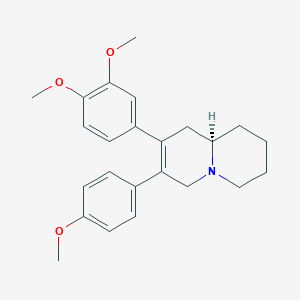
![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)
![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)
